molecular formula C15H8ClFN4OS B2936330 5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-43-0

5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2936330
CAS No.: 862976-43-0
M. Wt: 346.76
InChI Key: WRZIZVDDGBZXEZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The structure combines a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a 6-fluorobenzo[d]thiazol-2-amine moiety at position 2.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZIZVDDGBZXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A 1,3,4-oxadiazole ring that contributes to its biological activity.
  • A benzo[d]thiazole moiety which is known for its pharmacological properties.
  • A 4-chlorophenyl substituent that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The oxadiazole derivatives are often explored for their anticancer properties due to their ability to interact with DNA and RNA, affecting gene expression and protein synthesis .

Antibacterial Activity

A study conducted on various synthesized oxadiazole derivatives indicated that compounds similar to 5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine displayed moderate to strong antibacterial activity. The following table summarizes the antibacterial activity against selected strains:

Compound NameBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi1510
Compound BBacillus subtilis188
Compound CEscherichia coli1220

Anticancer Activity

Research indicates that the compound may also have potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

  • DNA Intercalation : Binding to DNA and disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.

Case Studies

  • In Vivo Study on Anticancer Efficacy : A recent study evaluated the efficacy of oxadiazole derivatives in a mouse model bearing tumors. The results demonstrated a significant reduction in tumor size after treatment with the compound, suggesting its potential as a therapeutic agent .
  • Docking Studies : Molecular docking studies have shown favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation. These studies provide insights into the structure-activity relationship (SAR) and guide further optimization of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (N106)
  • Key Differences : Methoxy groups replace chlorine and fluorine, altering electronic properties (electron-donating vs. electron-withdrawing).
  • Activity : N106 activates SERCA2a SUMOylation, improving cardiac contractility in heart failure models. Its methoxy groups enhance solubility but may reduce target affinity compared to halogenated analogs .
N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4h)
  • Key Differences : Lacks the benzo[d]thiazole moiety; instead, a second 4-chlorophenyl group is present.
  • Activity: Demonstrated antiproliferative activity against leukemia (GP 82.94), melanoma (GP 60.45), and breast cancer (GP 67.42) cell lines . The absence of the thiazole ring reduces structural complexity but may limit target specificity.
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101)
  • Key Differences : Substituted with methyl and methoxy groups instead of halogens.
  • Activity: Exhibited potent anticancer activity (GP 18.22–62.6) against leukemia, melanoma, and colon cancer cell lines. The methyl groups improve metabolic stability but may reduce bioavailability .
Anticancer Activity
Compound Mean Growth Percent (GP) Key Cell Lines Tested Reference
Target Compound (Inferred*) Not reported N/A
N106 Cardiac function (in vivo)
4h 45.20–82.94 Leukemia, melanoma, breast
101 18.22–62.6 K-562, MDA-MB-435, HCT-15
N-(4-Bromophenyl)-5-ethyl-oxadiazol-2-amine (4l) 76.62–79.51 Renal cancer, melanoma

Note: Direct data for the target compound is absent in the provided evidence. Inferences are drawn based on structural analogs.

Antimicrobial and Anti-inflammatory Activity
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Exhibited antibacterial activity, highlighting the role of halogenated thiazoles in microbial targeting .
  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) : Showed superior anti-inflammatory and analgesic effects compared to ibuprofen .

Substituent Effects on Pharmacological Properties

  • Halogenation (Cl, F) : Enhances binding to hydrophobic pockets in enzymes (e.g., SUMOylation pathways or kinase domains) and improves metabolic stability .
  • Methoxy Groups : Increase solubility but may reduce membrane permeability due to higher polarity .
  • Thiazole vs. Oxadiazole Cores : Thiazole-containing analogs (e.g., benzo[d]thiazol-2-amine derivatives) often show enhanced antimicrobial activity, while oxadiazoles are prioritized for anticancer applications .

Q & A

Q. What statistical methods are appropriate for multi-parametric SAR analysis?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS regression to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
  • Cluster Analysis : Group compounds by substituent patterns (e.g., halogen vs. alkyl) to identify activity trends .

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